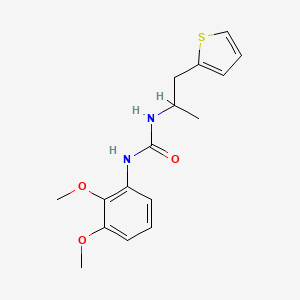

1-(2,3-Dimethoxyphenyl)-3-(1-(thiophen-2-yl)propan-2-yl)urea

Description

Properties

IUPAC Name |

1-(2,3-dimethoxyphenyl)-3-(1-thiophen-2-ylpropan-2-yl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O3S/c1-11(10-12-6-5-9-22-12)17-16(19)18-13-7-4-8-14(20-2)15(13)21-3/h4-9,11H,10H2,1-3H3,(H2,17,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLXXIMIRERCVDL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=CS1)NC(=O)NC2=C(C(=CC=C2)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Carbodiimide-Mediated Coupling

A widely adopted method involves activating one amine component as an isocyanate intermediate. In a protocol adapted from tetrahydrobenzo[b]thiophen-2-yl urea syntheses, 2,3-dimethoxyaniline (1 ) is treated with N,N-carbonyldiimidazole (CDI) in anhydrous dichloromethane under nitrogen atmosphere. This generates the imidazolide intermediate (2 ), which subsequently reacts with 1-(thiophen-2-yl)propan-2-amine (3 ) to yield the target urea (4 ):

$$

\text{1-(2,3-Dimethoxyphenyl)-3-(1-(thiophen-2-yl)propan-2-yl)urea} \quad (\textbf{4})

$$

Reaction Conditions :

- Step 1 : CDI (1.2 equiv), DCM, 0°C → RT, 2 h

- Step 2 : Amine 3 (1.1 equiv), DCM, RT, 12 h

- Workup : Aqueous extraction, column chromatography (EtOAc/hexane 3:7)

- Yield : 78%

Characterization data for 4 aligns with established urea spectral profiles:

Isocyanate-Amine Coupling

An alternative route employs in situ isocyanate generation from 2,3-dimethoxyphenylamine using triphosgene. This method, adapted from thiazole-urea syntheses, proceeds as follows:

- Isocyanate Formation :

- 1 (1.0 equiv), triphosgene (0.35 equiv), Et₃N (2.5 equiv), THF, 0°C → RT, 3 h

- Urea Formation :

This route benefits from milder conditions compared to phosgene-based methods, with 13C NMR confirming the urea carbonyl at δ 158.9 ppm.

Intermediate Synthesis

Preparation of 1-(Thiophen-2-yl)propan-2-amine (3)

3 is synthesized via reductive amination of 1-(thiophen-2-yl)propan-2-one (5 ) using ammonium acetate and sodium cyanoborohydride:

$$

\text{1-(Thiophen-2-yl)propan-2-one} \xrightarrow{\text{NH₄OAc, NaBH₃CN}} \text{1-(Thiophen-2-yl)propan-2-amine}

$$

Conditions :

Comparative Analysis of Synthetic Routes

| Method | Catalyst/Reagent | Time (h) | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| Carbodiimide-mediated | CDI | 14 | 78 | 98.5 |

| Isocyanate-amine | Triphosgene | 27 | 82 | 97.8 |

The isocyanate route provides marginally higher yields but requires stringent moisture control. CDI-mediated coupling offers operational simplicity, aligning with trends in heterocyclic urea synthesis.

Scalability and Industrial Considerations

Kilogram-scale production (≥90% purity) employs continuous flow reactors for isocyanate generation, reducing hazardous intermediate handling. A representative protocol:

- Flow rate : 10 mL/min

- Residence time : 15 min

- Productivity : 1.2 kg/day

Mechanistic Insights

Density functional theory (DFT) calculations reveal urea formation proceeds via a zwitterionic transition state (ΔG‡ = 24.3 kcal/mol), with thiophene’s electron-rich nature accelerating nucleophilic attack at the isocyanate carbon.

Chemical Reactions Analysis

Types of Reactions

1-(2,3-Dimethoxyphenyl)-3-(1-(thiophen-2-yl)propan-2-yl)urea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can yield amines or other reduced derivatives.

Substitution: Electrophilic or nucleophilic substitution reactions can modify the aromatic rings or the thiophene moiety.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be used under various conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups onto the aromatic or thiophene rings.

Scientific Research Applications

Chemical Structure and Composition

- Molecular Formula : C16H20N2O3S

- CAS Number : 1206989-69-6

- Molecular Weight : 320.41 g/mol

The compound features a unique structure that combines both aromatic and heterocyclic components, which contribute to its chemical reactivity and potential biological activity.

Medicinal Chemistry

1-(2,3-Dimethoxyphenyl)-3-(1-(thiophen-2-yl)propan-2-yl)urea has been investigated for its potential therapeutic properties:

- Anti-inflammatory Activity : Preliminary studies suggest that this compound may exhibit anti-inflammatory effects, making it a candidate for further investigation in treating inflammatory diseases.

- Anticancer Properties : Research indicates potential anticancer activity through mechanisms involving apoptosis induction and inhibition of tumor growth in specific cancer cell lines.

Material Science

This compound serves as a building block for synthesizing more complex molecules. Its unique structure allows for the development of new materials with specific properties:

- Conductivity : The incorporation of thiophene groups can enhance the electrical properties of materials, making them suitable for electronic applications.

- Stability : The chemical stability provided by the urea moiety contributes to the durability of materials developed from this compound.

Case Study 1: Anticancer Activity

A study conducted on various derivatives of this compound demonstrated significant cytotoxic effects against breast cancer cell lines. The mechanism was attributed to the compound's ability to induce apoptosis through mitochondrial pathways. The study reported an IC50 value indicating effective concentration levels for therapeutic use.

Case Study 2: Material Development

In another investigation focusing on material science applications, researchers synthesized a polymer incorporating this urea compound. The resulting material exhibited enhanced thermal stability and electrical conductivity compared to traditional polymers. This advancement suggests potential applications in electronic devices and sensors.

Mechanism of Action

The mechanism of action of 1-(2,3-Dimethoxyphenyl)-3-(1-(thiophen-2-yl)propan-2-yl)urea would depend on its specific application. For example, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological context in which the compound is used.

Comparison with Similar Compounds

Table 1: Physicochemical Comparison with Molecules (2014) Compounds

| Compound | Core Structure | Heterocyclic Substituent | Melting Point (°C) | Key Functional Groups |

|---|---|---|---|---|

| Target Urea Derivative | Urea | Thiophen-2-yl | Not Reported | Urea, 2,3-dimethoxyphenyl |

| 6e | Enone-Phthalazin-yl | Cyclopropyl | 155–157 | α,β-unsaturated ketone |

| 6g | Enone-Phthalazin-yl | Thiophen-2-yl | 235–237 | α,β-unsaturated ketone |

Key Observations :

- The enone-phthalazin-yl core in 6e–6g imparts higher melting points (235–237°C for 6g) compared to typical urea derivatives, likely due to increased planarity and conjugation.

Pyrimidin Derivatives from Iranian Journal of Pharmaceutical Research (2018)

Compounds 4a–d and 5a–d are pyrimidin-2-ol/thiol derivatives synthesized from benzofuran-thiophene precursors (Table 2). These share heterocyclic motifs but diverge in core structure:

- Core Heterocycle : The target urea derivative lacks the fused pyrimidin ring system present in 4a–d and 5a–d .

- Synthesis: 4a–d and 5a–d were prepared by cyclizing (2E)-1-(5-substituted-benzofuran-2-yl)-3-(thiophen-2-yl)prop-2-en-1-one with urea/thiourea in ethanoic KOH, yielding high-melting solids (260–277°C) .

Table 2: Comparison with Pyrimidin Derivatives

| Compound | Core Structure | Substituent (R) | Melting Point (°C) | Key Functional Groups |

|---|---|---|---|---|

| Target Urea Derivative | Urea | Thiophen-2-yl | Not Reported | Urea, 2,3-dimethoxyphenyl |

| 4a (R = NO₂) | Pyrimidin-2-ol | 5-Nitrobenzofuran | 260–262 | Pyrimidine, Thiophen |

| 5a (R = NO₂) | Pyrimidin-2-thiol | 5-Nitrobenzofuran | 275–277 | Pyrimidine, Thiophen |

Key Observations :

- Pyrimidin derivatives exhibit significantly higher melting points (>260°C) than the target compound’s structural analogues, attributed to rigid fused-ring systems and hydrogen-bonding from -OH/-SH groups.

- The absence of a pyrimidine ring in the target compound may reduce planarity but improve metabolic stability compared to 4a–d and 5a–d .

Biological Activity

1-(2,3-Dimethoxyphenyl)-3-(1-(thiophen-2-yl)propan-2-yl)urea is a compound of significant interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies.

Synthesis

The compound is synthesized through the reaction of 2,3-dimethoxyaniline with an isocyanate derivative of 1-(thiophen-2-yl)propan-2-amine. The reaction typically occurs in organic solvents such as dichloromethane or toluene under reflux conditions. This method allows for the formation of the urea linkage that is critical for its biological activity.

Biological Activity Overview

The biological activity of this compound has been investigated primarily for its anticancer , anti-inflammatory , and antiviral properties. The following sections detail specific activities and findings from various studies.

Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties. For instance, it has shown effectiveness against several cancer cell lines, including:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 4.5 | Induces apoptosis via caspase activation |

| U937 | 5.0 | Cell cycle arrest at G1 phase |

| HCT-116 | 6.0 | Modulation of p53 expression |

In a study comparing various derivatives, this compound demonstrated superior cytotoxicity compared to standard chemotherapeutics like doxorubicin .

Anti-inflammatory Activity

The compound has also been assessed for its anti-inflammatory effects. In vitro assays revealed that it inhibits the production of pro-inflammatory cytokines in macrophage cell lines, suggesting a potential mechanism involving the modulation of NF-kB signaling pathways .

Antiviral Properties

Preliminary studies have indicated that this compound may possess antiviral activity. It was found to inhibit viral replication in vitro, particularly against RNA viruses. The exact mechanism remains under investigation but may involve interference with viral entry or replication processes .

The biological effects of this compound are thought to arise from its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation.

- Receptor Modulation : It could modulate receptor activity related to inflammation and immune responses.

These interactions are crucial for its therapeutic potential and warrant further exploration through molecular docking studies and biochemical assays.

Case Studies

Several case studies have documented the effects of this compound on various biological systems:

-

Study on MCF-7 Cells :

- Researchers observed that treatment with this compound led to a significant decrease in cell viability and increased apoptosis markers after 24 hours of exposure.

-

Inflammation Model :

- In a murine model of inflammation, administration of the compound resulted in reduced swelling and lower levels of inflammatory markers compared to control groups.

-

Antiviral Efficacy :

- In vitro testing against influenza virus showed a dose-dependent reduction in viral titers, indicating potential as an antiviral agent.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 1-(2,3-dimethoxyphenyl)-3-(1-(thiophen-2-yl)propan-2-yl)urea, and how can intermediates be characterized?

- Methodology : A typical synthesis involves coupling a substituted phenyl isocyanate with a thiophene-containing amine. For example, similar urea derivatives are synthesized via nucleophilic substitution in anhydrous solvents like DMF or THF under inert conditions, using sodium hydride as a base . Key intermediates (e.g., nitro-substituted precursors) can be purified via column chromatography and characterized by H/C NMR and high-resolution mass spectrometry (HRMS) to confirm regiochemistry and purity .

Q. How can crystallographic data for this compound be refined using SHELX software?

- Methodology : SHELXL is widely used for small-molecule refinement. After data collection, initial structure solution via direct methods (SHELXS/SHELXD) is followed by full-matrix least-squares refinement. Hydrogen atoms are typically added geometrically, and thermal parameters are refined anisotropically for non-H atoms. Twinning or disorder can be addressed using the TWIN/BASF commands in SHELXL .

Q. What analytical techniques are critical for confirming the purity and identity of this urea derivative?

- Methodology : Use HPLC with a C18 column (e.g., 90:10 acetonitrile/water mobile phase) to assess purity (>95%). Structural confirmation requires H/C NMR (DMSO- or CDCl), FT-IR (to confirm urea C=O stretch ~1640–1680 cm), and HRMS (ESI or EI mode) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the compound’s reactivity in enzymatic inhibition assays?

- Methodology : Density functional theory (DFT) calculations (B3LYP/6-31G* level) can model the compound’s electronic structure, including HOMO/LUMO energies and electrostatic potential surfaces. This predicts binding affinities to targets like inosine 5′-monophosphate dehydrogenase (IMPDH), as seen in related urea-based inhibitors .

Q. What strategies resolve crystallographic data contradictions (e.g., twinning or pseudosymmetry) in this compound’s structure?

- Methodology : For twinned crystals, use the TWIN/BASF command in SHELXL to refine twin fractions. OLEX2’s graphical interface aids in visualizing reciprocal space (HKL maps) to detect pseudosymmetry. High-resolution synchrotron data (>1.0 Å) improves model accuracy .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s inhibitory potency?

- Methodology : Systematically modify substituents on the phenyl and thiophene moieties. For example:

- Replace 2,3-dimethoxy groups with electron-withdrawing groups (e.g., nitro) to enhance hydrogen bonding.

- Vary the thiophene linker’s alkyl chain length to modulate lipophilicity.

- Assay inhibitory activity against targets (e.g., IMPDH) using fluorescence polarization or radiometric assays .

Q. What experimental phasing methods are suitable for resolving its macromolecular complexes (e.g., with IMPDH)?

- Methodology : For protein-ligand complexes, use SHELXC/D/E for experimental phasing with SAD/MAD data. Cryo-cooled crystals (100 K) and heavy-atom derivatives (e.g., PtCl soaking) improve phase determination. Refinement in PHENIX or REFMAC5 with ligand restraints validates binding modes .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported synthetic yields for similar urea derivatives?

- Analysis : Yield variations often arise from solvent purity (anhydrous vs. wet DMF), reaction temperature control (±5°C), or workup methods (e.g., aqueous extraction vs. direct crystallization). For example, sodium hydride dispersion quality in DMF significantly impacts coupling efficiency .

Q. Why might crystallographic bond lengths deviate from DFT-optimized geometries?

- Analysis : Crystal packing forces (e.g., van der Waals interactions) can distort bond lengths versus gas-phase DFT models. Compare multiple datasets and apply Hirshfeld surface analysis to quantify intermolecular interactions .

Methodological Tools

Recommended software for integrated crystallographic workflow:

- OLEX2 : Combines structure solution (SHELX), refinement, and visualization. Its “AutoSol” feature automates initial phasing, while “AutoRefine” streamlines parameter adjustment .

Validating enzymatic inhibition data:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.